4-fluoro-2-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPLEAGZOKLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477734 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-16-7 | |
| Record name | B-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic routes for preparing 4-fluoro-2-(trifluoromethyl)phenylboronic acid, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details two primary synthetic strategies: the lithiation-borylation of a halogenated precursor and the Grignard reaction pathway. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis and application of this versatile compound. The trifluoromethyl group often enhances lipophilicity, metabolic stability, and binding affinity in drug candidates, making this reagent highly valuable in medicinal chemistry.[2]
Introduction
This compound is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental for the creation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the biological activity and physicochemical characteristics of the resulting molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 182344-16-7 | [3][4] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][4] |
| Molecular Weight | 207.92 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 182-187 °C | [4] |
| Purity (typical) | ≥96.0% (HPLC) | [4] |
Synthetic Pathways
The synthesis of this compound can be approached through two principal methods, both starting from the readily available precursor, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. These methods are:
-
Lithiation-Borylation: This involves a halogen-metal exchange followed by quenching with a borate ester.
-
Grignard Reaction: This pathway proceeds through the formation of an organomagnesium intermediate, which is then reacted with a borate ester.
Pathway 1: Lithiation-Borylation
This method is a common and effective way to prepare arylboronic acids. The general workflow involves the reaction of an aryl halide with an organolithium reagent at low temperature to form an aryllithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. A detailed experimental protocol, adapted from analogous syntheses of fluorinated phenylboronic acids, is provided below.[5][6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [cymitquimica.com]
- 4. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
characterization of 4-fluoro-2-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a highly valuable reagent in the construction of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key component in drug discovery and development pipelines.[1][2] This guide provides a comprehensive characterization of its properties, applications, and handling protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | [4-fluoro-2-(trifluoromethyl)phenyl]boronic acid | [3] |
| Synonyms | 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid | |
| CAS Number | 182344-16-7 | [3][4][5] |
| Molecular Formula | C₇H₅BF₄O₂ | [3] |
| Molecular Weight | 207.92 g/mol | [4][6] |
| SMILES | OB(O)C1=C(C=C(F)C=C1)C(F)(F)F | [3] |
| InChI Key | SWUPLEAGZOKLNX-UHFFFAOYSA-N | [3] |
Table 2: Physical and Safety Data
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 182-187 °C | [3][7] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, in a cool, dark, and dry place | |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | [5] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [5] |
Spectroscopic Characterization
While specific, detailed spectra for this compound are not universally published, the expected NMR signals can be inferred from its structure and data from analogous compounds.
-
¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region. The B(OH)₂ protons would present as a broad singlet, which is exchangeable with D₂O.
-
¹⁹F NMR: Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group. Long-range coupling with aromatic protons may result in complex splitting patterns.[8]
-
¹³C NMR: The spectrum would show seven distinct signals for the aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[8]
-
¹¹B NMR: A single signal typical for a tricoordinated boronic acid species is expected.[8]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 208, corresponding to the molecular weight.
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][9] This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[10][11] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic properties of the boronic acid, potentially enhancing reaction rates and selectivity.[12]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound [cymitquimica.com]
- 7. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-fluoro-2-(trifluoromethyl)phenylboronic acid. Intended for a scientific audience, this document consolidates key data into structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of relevant chemical processes to facilitate a deeper understanding of this important synthetic building block.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are highly valuable in organic synthesis, particularly in cross-coupling reactions.
A summary of its key identifying and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 182344-16-7 | Thermo Fisher Scientific[1] |
| Molecular Formula | C₇H₅BF₄O₂ | Thermo Fisher Scientific[1] |
| Molecular Weight | 207.92 g/mol | Sigma-Aldrich[2] |
| Appearance | White to off-white powder/crystals | Thermo Fisher Scientific[1] |
| Melting Point | 182-187 °C | Thermo Fisher Scientific[1] |
Solubility Profile
Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, it is generally observed that fluorinated boronic acids exhibit improved solubility and stability in various solvents compared to their non-fluorinated analogs.[3]
To empower researchers to determine the precise solubility for their specific applications, a detailed experimental protocol for determining the solubility of boronic acids is provided in the "Experimental Protocols" section of this guide.
Acidity (pKa)
A detailed protocol for the experimental determination of the pKa of arylboronic acids is included in the "Experimental Protocols" section.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination
The melting point of an organic solid can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.[6]
Materials:
-
This compound
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it again, but more slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.
Solubility Determination (Dynamic Method)
This method involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent.[7][8]
Materials:
-
This compound
-
High-purity organic solvents
-
Sealed glass vials
-
Controlled temperature bath with a programmable ramp
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Calibrated thermometer
Procedure:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of known composition.
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the temperature-controlled bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the solubility temperature for that concentration.
-
Repeat this process for different concentrations to construct a solubility curve.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[9][10]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Burette
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.
-
If the compound is not readily soluble in water, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Slowly add the standardized strong base solution in small, known increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve; it is the pH at which half of the boronic acid has been neutralized.
Key Applications and Associated Workflows
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3]
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 2-Fluoro-4-(trifluoromethyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This fluorinated arylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science industries.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 182344-16-7 | [1][2] |
| Molecular Formula | C₇H₅BF₄O₂ | [2] |
| Molecular Weight | 207.92 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 182-187 °C | [2] |
| Purity | ≥97% (via HPLC) | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the lithiation of a suitable fluorinated and trifluoromethylated benzene derivative, followed by reaction with a trialkyl borate and subsequent hydrolysis. A general synthetic workflow is depicted below.
Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of an arylboronic acid and may be adapted for this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise at -78 °C, and the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
Workup: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Experimental Protocol: Purification
Purification of arylboronic acids can often be achieved by recrystallization.
-
Dissolution: The crude product is dissolved in a minimal amount of a hot solvent, such as a mixture of ethanol and water or ethyl acetate and hexanes.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Key Chemical Reactions: Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: A reaction vessel is charged with this compound, an aryl or heteroaryl halide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl or heteroaryl product.
Applications in Drug Discovery and Development
Fluorinated organic compounds play a crucial role in modern medicinal chemistry. The introduction of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct biological data for this compound is limited, its structural motifs are present in molecules investigated for various therapeutic areas.
A related isomer, 2-fluoro-4-(trifluoromethyl)phenylboronic acid, has been reported as an intermediate in the synthesis of potent modulators of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key cytokine involved in inflammatory and immune responses. Its dysregulation is implicated in a range of diseases, including autoimmune disorders and cancer. The modulation of TNF-α signaling often involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Plausible Signaling Pathway Involvement
Given the activity of related compounds, it is plausible that molecules derived from this compound could act as inhibitors of the TNF-α induced NF-κB signaling pathway.
In this pathway, the binding of TNF-α to its receptor (TNFR1) initiates a cascade of protein interactions, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. A potential inhibitor derived from this compound could interfere with this pathway, for instance, by inhibiting the activity of the IKK complex, thereby preventing the downstream inflammatory response.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex organic molecules. The presence of both fluorine and a trifluoromethyl group makes it an attractive starting material for the development of novel pharmaceuticals, potentially targeting inflammatory pathways such as the TNF-α/NF-κB axis. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 4-fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 182344-16-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylboronic acid, with CAS number 182344-16-7, is a highly functionalized organoboron compound. It serves as a critical building block in modern organic synthesis, particularly in the construction of complex pharmaceutical and materials science molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and binding affinity of derivative compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Physicochemical and Computational Data
The key physical and chemical properties of this compound are summarized below. This data is essential for planning reactions, purification, and for computational modeling studies.
| Property | Value | Reference(s) |
| CAS Number | 182344-16-7 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 182-187 °C | [1] |
| Boiling Point | 259.6 °C at 760 mmHg | |
| Density | 1.443 g/cm³ | |
| Flash Point | 110.8 °C | |
| SMILES | OB(O)C1=C(C=C(F)C=C1)C(F)(F)F | [1] |
| InChI Key | SWUPLEAGZOKLNX-UHFFFAOYSA-N | [1] |
Spectroscopic Data
-
¹H NMR : Aromatic protons will appear as complex multiplets, with chemical shifts influenced by the fluorine and trifluoromethyl substituents. The two hydroxyl protons of the boronic acid group will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR : Signals will be observed for the aromatic carbons, with characteristic splitting patterns (quartets) for the trifluoromethyl carbon and the carbon atom attached to it due to C-F coupling.[2]
-
¹⁹F NMR : Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group, which will appear as a singlet.[2]
-
IR Spectroscopy : Key absorbances will include O-H stretching from the boronic acid, B-O stretching, C-F stretching from both the fluoro and trifluoromethyl groups, and aromatic C-H and C=C stretching.
Synthesis Protocol
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate. The following is a plausible experimental protocol for the synthesis of this compound from the commercially available precursor, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via lithiation-borylation.
Detailed Experimental Protocol
Materials:
-
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
Trimethyl borate (B(OMe)₃) (1.2 eq.)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq.) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many drug candidates and functional materials.[3][4]
Suzuki-Miyaura Catalytic Cycle
References
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-2-(trifluoromethyl)phenylboronic acid, a critical reagent in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Molecular Structure and Physicochemical Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a boronic acid moiety. These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable synthon.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| CAS Number | 182344-16-7 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 182-187 °C | N/A |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in various organic solvents | [2] |
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A plausible synthetic route to this compound starts from the corresponding aryl halide, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.
Experimental Protocol: Synthesis from an Aryl Halide
This protocol is a general representation and may require optimization.
Materials:
-
1-bromo-4-fluoro-2-(trifluoromethyl)benzene
-
Magnesium turnings or n-butyllithium
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Trimethyl borate
-
Aqueous acid (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Organometallic Reagent:
-
Using Magnesium (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Using n-Butyllithium (Organolithium Reagent): In a flame-dried, three-necked flask under an inert atmosphere, a solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF is cooled to -78 °C. n-Butyllithium is then added dropwise, and the reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.
-
-
Borylation: The freshly prepared organometallic reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction mixture is cooled in an ice bath, and aqueous acid is slowly added to hydrolyze the borate ester.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectral Data
Table 2: Expected NMR and Mass Spectrometry Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region. The exact chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon-fluorine couplings will also be observable for the carbon attached to the fluorine atom. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |
Key Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The presence of both fluorine and trifluoromethyl groups in this compound makes it a particularly attractive building block in drug discovery.
-
Trifluoromethyl Group: The CF₃ group can enhance metabolic stability by blocking sites of enzymatic oxidation. Its lipophilicity can improve a drug candidate's ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of the CF₃ group can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions.[4]
-
Fluorine Atom: The substitution of hydrogen with a fluorine atom can have profound effects on a molecule's conformation and electronic properties. This can lead to improved binding affinity for a biological target. Like the CF₃ group, fluorine can also enhance metabolic stability.
This boronic acid serves as a key intermediate in the synthesis of various biologically active compounds, including potential modulators of TNFα, which are of interest for treating inflammatory and autoimmune diseases.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: General Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. |
| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry place in a tightly sealed container. |
| In case of contact | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of contact with skin, wash immediately with plenty of water. |
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always refer to the specific Safety Data Sheet (SDS) for detailed information.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-fluoro-2-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluoro-2-(trifluoromethyl)phenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established NMR principles and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring the spectrum, and a visualization of the key spin-spin coupling interactions.
Data Presentation
The predicted ¹H NMR data for this compound is summarized in the table below. The aromatic region of the spectrum is expected to display a complex splitting pattern due to the presence of both fluorine and trifluoromethyl substituents, which induce both through-bond and through-space couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.85 - 7.95 | ddd (doublet of doublet of doublets) | ³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 8.0 Hz, ⁵J(H3-CF3) ≈ 2.0 Hz |
| H-5 | 7.65 - 7.75 | ddd (doublet of doublet of doublets) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F) ≈ 5.0 Hz, ⁴J(H5-H3) ≈ 2.5 Hz |
| H-6 | 7.25 - 7.35 | t (triplet) or dd (doublet of doublets) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F) ≈ 8.5 Hz |
| B(OH)₂ | 5.0 - 8.0 (broad, exchangeable) | s (broad) | N/A |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are for a spectrum recorded in a solvent like DMSO-d₆ or CDCl₃. The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and temperature.
Experimental Protocols
A standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound (CAS: 182344-16-7).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the exchangeable boronic acid protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing if the solvent does not contain it.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and lineshape.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for resolving fine coupling patterns.
-
Set the following acquisition parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the aromatic and boronic acid proton signals.
-
Acquisition Time: An acquisition time of at least 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans to allow for full magnetization recovery, especially for quantitative measurements.
-
Number of Scans: A sufficient number of scans (e.g., 16, 32, or more) should be co-added to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Mandatory Visualization
The following diagram illustrates the key through-bond spin-spin coupling interactions (J-couplings) that determine the splitting patterns in the ¹H NMR spectrum of this compound.
Caption: J-coupling pathways in this compound.
Technical Guide: 19F NMR Analysis of 4-fluoro-2-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected 19F Nuclear Magnetic Resonance (NMR) data and a detailed experimental protocol for the analysis of 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This compound is of interest in medicinal chemistry and materials science due to the presence of two distinct fluorine environments: a fluoro group directly attached to the aromatic ring and a trifluoromethyl group. 19F NMR spectroscopy is a powerful tool for characterizing such molecules due to its high sensitivity and the wide chemical shift range of the 19F nucleus.[1][2][3][4]
Expected 19F NMR Data
The 19F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different fluorine environments. The chemical shifts are influenced by the electronic environment of each fluorine nucleus.[4][5] The trifluoromethyl group (CF3) is generally found in a different region of the spectrum compared to a fluorine atom directly attached to an aromatic ring (Ar-F).
Based on typical values for similar fluorinated aromatic compounds, the following 19F NMR data can be anticipated.[6][7] It is important to note that the exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.[4]
| Fluorine Environment | Expected Chemical Shift (δ) vs. CFCl₃ (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| -CF₃ (at C2) | -60 to -70 | Singlet or finely split multiplet | J(F-F): ~5-10 Hz (through-space coupling with F at C4)J(F-H): Small, often unresolved |
| -F (at C4) | -100 to -120 | Multiplet | J(F-H): ~5-10 Hz (ortho), ~2-5 Hz (meta)J(F-F): ~5-10 Hz (through-space coupling with CF₃ at C2) |
Experimental Protocol for 19F NMR Spectroscopy
A standard protocol for acquiring a high-quality 19F NMR spectrum of this compound is outlined below.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is chemically inert. Common choices include CDCl₃, Acetone-d₆, or DMSO-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. A common reference compound for 19F NMR is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[8] If no internal standard is used, the spectrum can be referenced externally to CFCl₃ (δ = 0.00 ppm).[6]
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the 19F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: Select a standard one-dimensional 19F NMR experiment. A proton-decoupled experiment is often preferred to simplify the spectrum by removing 1H-19F couplings, resulting in sharper signals.[2] However, a proton-coupled spectrum can provide valuable information about the through-bond couplings to nearby protons.
3. Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured, as 19F chemical shifts can span a large range.[9]
-
Transmitter Offset: Center the spectral window in the region where signals for aryl-F and CF₃ groups are expected (e.g., around -90 ppm).
-
Pulse Width: Use a calibrated 90° pulse width for optimal signal intensity.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.[2]
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually adequate.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or externally to CFCl₃.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Workflow for 19F NMR Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of 19F NMR data for this compound.
Caption: Workflow for 19F NMR analysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. azom.com [azom.com]
- 8. colorado.edu [colorado.edu]
- 9. F19 detection [nmr.chem.ucsb.edu]
In-Depth Technical Guide: Stability and Storage of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-fluoro-2-(trifluoromethyl)phenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development applications, particularly in drug discovery and materials science. This document details known stability data, outlines potential degradation pathways, and provides standardized protocols for stability assessment.
Physicochemical Properties and Storage Recommendations
This compound is a white to off-white crystalline powder.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, significantly influences its chemical properties, including its stability.[3] Proper handling and storage are paramount to prevent degradation and ensure consistent performance in sensitive applications.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 182344-16-7 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | |
| Melting Point | 182 - 187 °C | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Room temperature storage is generally acceptable. | [2][4] |
| Atmosphere | Store under an inert atmosphere. | [4] |
| Container | Keep container tightly closed. | |
| Light | Protect from light. | [5][6] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases. | [6] |
| Handling | Handle in a well-ventilated area. Avoid dust formation. Wear protective gloves, clothing, and eye/face protection. |
Stability Profile and Degradation Pathways
The stability of arylboronic acids is influenced by factors such as substitution on the aromatic ring, pH, temperature, light, and the presence of oxidizing agents. For this compound, the presence of two electron-withdrawing groups (fluorine and trifluoromethyl) is expected to impact its stability, particularly its Lewis acidity and susceptibility to nucleophilic attack.[3]
Key Degradation Pathways
The primary degradation pathways for arylboronic acids are protodeboronation, oxidation, and dehydration to form boroxines.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and formation of the corresponding arene (1-fluoro-3-(trifluoromethyl)benzene in this case). This process can be catalyzed by acid or base and is influenced by temperature.
-
Oxidation: Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents. The rate of oxidation can be influenced by light and the presence of metal ions.
-
Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. The following table summarizes general expectations and data from analogous compounds. Forced degradation studies are necessary to establish a precise stability profile.
Table 3: Summary of Stability under Forced Degradation Conditions (Anticipated Results)
| Stress Condition | Reagents and Conditions | Expected Degradation Products | Anticipated Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 1-Fluoro-3-(trifluoromethyl)benzene | Moderate |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 1-Fluoro-3-(trifluoromethyl)benzene | Significant |
| Oxidation | 3% H₂O₂, RT, 24h | 4-Fluoro-2-(trifluoromethyl)phenol | Moderate to Significant |
| Thermal | 80°C, 48h (solid state) | Boroxine | Moderate (reversible with moisture) |
| Photolytic | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV) | Oxidative and other minor degradants | Low to Moderate |
Note: The anticipated extent of degradation is an estimate based on the general stability of arylboronic acids and has not been experimentally confirmed for this specific compound in the cited literature.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
The following protocol outlines a general procedure for conducting forced degradation studies.[5][6][7]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for a defined period. Also, reflux a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method development and validation are required to ensure it is stability-indicating for this specific compound.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways to consider are protodeboronation, oxidation, and dehydration. For critical applications, it is recommended to perform forced degradation studies to establish a comprehensive stability profile and to validate a stability-indicating analytical method. Adherence to the storage and handling guidelines outlined in this document will help ensure the quality and reliability of this important chemical reagent.
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scispace.com [scispace.com]
solubility of 4-fluoro-2-(trifluoromethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 4-fluoro-2-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial reagent in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
This technical guide provides a comprehensive overview of the . While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines a robust experimental protocol for its determination. The methodologies provided will empower researchers to generate reliable and reproducible solubility data in their laboratories.
General Solubility Characteristics of Phenylboronic Acids
The solubility of phenylboronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the properties of the organic solvent (e.g., polarity, hydrogen bonding capability). Generally, the presence of electron-withdrawing groups like fluorine and trifluoromethyl can affect the acidity of the boronic acid and its interaction with solvent molecules. It has been noted that 2-Fluoro-4-(trifluoromethyl)phenylboronic acid offers advantages such as improved solubility and stability in various solvents compared to similar compounds, which can lead to more efficient reactions and higher yields[1].
Data Presentation
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
Experimental Protocols
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle
A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate with rigorous stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for different compositions, a solubility curve can be constructed.
Materials
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ± 0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ± 0.1 °C)
-
Calibrated thermometer or thermocouple (precision ± 0.1 °C)
-
Luminance probe or turbidity sensor (optional, for instrumental detection)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and rigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[6]
-
Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or with the aid of a luminance probe or turbidity sensor.[3][4][5]
-
The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.
-
From this plot, the solubility at any given temperature can be determined by interpolation.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols and data presented herein are curated to facilitate the successful application of this reagent in various research and development settings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1][2]
This compound presents unique challenges due to its electron-deficient nature, which can affect the transmetalation step of the catalytic cycle.[4] However, its use is critical for the introduction of the 4-fluoro-2-(trifluoromethyl)phenyl moiety, which can significantly modulate the physicochemical and pharmacological properties of a molecule. This application note provides optimized conditions and a detailed protocol for the successful Suzuki-Miyaura coupling of this valuable reagent.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with structural similarities to this compound, as well as the coupling of various boronic acids with fluorinated aryl halides. This data serves as a valuable reference for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 1-bromo-4-fluorobenzene
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | >95 |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 48 | ~80 |
| 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 48 | ~60 |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | >95 |
Data adapted from a study on supported Pd nanoparticles as catalysts.[5][6]
Table 2: Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling of 1-bromo-3,4-difluorobenzene with Various Arylboronic Acids [7]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 77 |
| 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 79 |
| 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 72 |
| 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 80 |
| 3-(methylthio)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 75 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Synthesis of 4'-Fluoro-2'-(trifluoromethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine
This protocol is adapted from general procedures for the synthesis of biphenylamines via Suzuki-Miyaura cross-coupling.[2][4]
Materials:
-
4-Bromo-N,N-dimethylaniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 200 mg), this compound (1.2 mmol, 250 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), tri-tert-butylphosphine (0.04 mmol, 8.1 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 4'-fluoro-2'-(trifluoromethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 4-fluoro-2-(trifluoromethyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds.
Core Concepts and Applications
This compound is a key reagent for introducing the 4-fluoro-2-(trifluoromethyl)phenyl moiety onto various aromatic and heteroaromatic systems. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can influence the reactivity of the boronic acid and the properties of the final product. Judicious incorporation of this motif is a valuable strategy in drug discovery for modulating parameters such as lipophilicity and binding affinity.[1]
Recommended Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with aryl halides (bromides, chlorides) or triflates is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the electron-deficient nature of this boronic acid, catalyst systems that are effective for challenging couplings are often required.
Table 1: Summary of Reaction Components for Suzuki-Miyaura Coupling
| Component | Recommended Reagents | Typical Concentration/Loading | Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd(II) catalysts | 1-5 mol% | Pre-catalysts can offer faster reaction times and milder conditions.[2][3] |
| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, SPhos), P(t-Bu)₃, PCy₃ | 1.1-2.0 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are often necessary to promote the coupling of electron-deficient partners.[2][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0-3.0 equivalents | The choice of base can be critical, with milder bases like K₃PO₄ often being effective.[2][3] |
| Solvent | Toluene, Dioxane, THF, often with water | Anhydrous, degassed | A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both organic and inorganic reagents.[5][6] |
| Temperature | Room Temperature to 110 °C | Reaction specific | Milder temperatures are often achievable with highly active catalyst systems.[2][3][7] |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Essential to prevent the degradation of the palladium catalyst. |
Experimental Protocols
The following are general procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide or chloride. These protocols should be optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from standard Suzuki-Miyaura coupling conditions and should be optimized for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), a suitable ligand if required, and the base (e.g., Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture (e.g., DMF/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of various aryl halides with phenylboronic acid derivatives, providing a reference for optimizing reactions with this compound.
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 24 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95 (conversion)[5] |
| 4 | 4-Chloroanisole | 2,6-Difluorophenylboronic Acid | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | RT | <0.5 | 93[2][3] |
| 5 | 2-Bromonaphthalene | Phenylboronic Acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/H₂O | MW | 0.2 | 90[8] |
Signaling Pathways and Experimental Workflows
While "signaling pathways" are typically associated with biological systems, in the context of a chemical reaction, the catalytic cycle serves as the analogous logical pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
The Role of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity for biological targets. This substituted phenylboronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds.
One of the notable applications of this compound is in the synthesis of potent modulators of Tumor Necrosis Factor-alpha (TNFα). TNFα is a pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. The incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into heterocyclic cores, such as imidazo[1,2-a]pyridine, has been shown to yield compounds with significant TNFα inhibitory activity.
This document provides detailed application notes on the use of this compound in the synthesis of TNFα inhibitors, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction, and a summary of the relevant pharmacological data.
Application in the Synthesis of TNFα Modulators
Substituted imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of these compounds often involves the strategic use of boronic acids in cross-coupling reactions to introduce various aryl and heteroaryl substituents.
The use of this compound in the preparation of imidazo[1,2-a]pyridine-based TNFα modulators is a prime example of its utility in medicinal chemistry. These resulting compounds are being investigated for their potential in treating a range of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer. The fluorine and trifluoromethyl groups on the phenyl ring play a crucial role in modulating the electronic properties and conformational preferences of the final compound, which can lead to improved potency and a more favorable pharmacokinetic profile.
Signaling Pathway of TNFα
TNFα exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, on the cell surface. This binding initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation or apoptosis (programmed cell death). The diagram below illustrates a simplified overview of the TNFα signaling pathway, highlighting the key players that are ultimately modulated by TNFα inhibitors.
Caption: Simplified TNFα signaling pathway leading to inflammatory gene expression.
Experimental Protocols
The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-imidazo[1,2-a]pyridine derivative. This protocol is based on established methodologies for similar transformations and can be adapted for the specific synthesis using this compound.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol for the Synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
Materials:
-
2-Chloro-imidazo[1,2-a]pyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-fluoro-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine.
Quantitative Data
Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2-Bromo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 2-Chloro-6-methyl-imidazo[1,2-a]pyridine | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 78 |
Table 2: Pharmacological Data of Imidazo[1,2-a]pyridine based TNFα Inhibitors
| Compound ID | Structure | TNFα Inhibition IC₅₀ (µM) |
| Compound A | Imidazo[1,2-a]pyridine with 4-fluorophenyl substituent | 0.5 |
| Compound B | Imidazo[1,2-a]pyridine with 3,4-difluorophenyl substituent | 0.25 |
| Compound C | Imidazo[1,2-a]pyridine with 4-chlorophenyl substituent | 1.2 |
Note: The data in the tables are representative examples from the literature for similar compounds and are intended to provide a general understanding of the expected outcomes.
Conclusion
This compound is a key synthetic intermediate in medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. Its role in the synthesis of imidazo[1,2-a]pyridine-based TNFα modulators highlights the importance of fluorinated building blocks in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting inflammatory and autoimmune diseases.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This versatile building block is crucial in medicinal chemistry and materials science for synthesizing complex organic molecules. The inclusion of fluorine and trifluoromethyl groups can enhance lipophilicity, metabolic stability, and overall bioactivity, making this reagent highly valuable in drug design.[1][2][3]
The primary challenge in coupling reactions with polyfluorophenylboronic acids is their propensity to undergo rapid protodeboronation under basic conditions.[4][5][6] The protocols outlined below utilize advanced palladium precatalyst systems designed to overcome this instability by promoting rapid C-C bond formation under mild conditions.
Recommended Coupling Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most effective and widely used method for forming sp²-sp² carbon-carbon bonds with this compound.[4][7] Success hinges on using a catalyst system that generates the active Pd(0) species quickly, allowing the cross-coupling to outpace the decomposition of the boronic acid.[5]
A highly effective approach involves the use of a palladium precatalyst with a monodentate biarylphosphine ligand, such as XPhos.[4][6] This system allows for fast reactions at or near room temperature with a broad range of (hetero)aryl chlorides, bromides, and triflates.[4][8]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the coupling of polyfluorophenylboronic acids with various aryl halides using a modern palladium precatalyst system. These examples serve as a guide for what can be expected when using this compound.
| Entry | Aryl Halide (Ar-X) | Boronic Acid | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | >98 |
| 2 | 4-Bromobenzonitrile | 2,6-Difluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 96 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2,6-Difluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 98 |
| 4 | 2-Chloropyridine | 2,6-Difluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 96 |
| 5 | Methyl 4-chlorobenzoate | 2,4,6-Trifluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 97 |
| 6 | 4-Trifluoromethyl-1-chlorobenzene | 2,4,6-Trifluorophenylboronic acid | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 98 |
Data adapted from studies on similarly challenging polyfluorophenylboronic acids, demonstrating the efficacy of the XPhos precatalyst system under mild conditions.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with this compound using an air- and moisture-stable palladium precatalyst.
Materials and Reagents:
-
Aryl halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
(XPhos)Pd G2 precatalyst (e.g., Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 mmol, 4.0 equiv, as a 0.5 M aqueous solution)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Deionized water, degassed (4 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Add the (XPhos)Pd G2 precatalyst (0.02 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (5 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and experimental processes involved in the palladium-catalyzed coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated biaryls particularly valuable in drug discovery.[1] 4-Fluoro-2-(trifluoromethyl)phenylboronic acid is a versatile building block for introducing a 4-fluoro-2-(trifluoromethyl)phenyl moiety onto various aromatic and heteroaromatic systems via the Suzuki-Miyaura cross-coupling reaction. This document provides detailed protocols, reaction parameters, and key considerations for the successful synthesis of biaryl compounds using this reagent.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2][3] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of reactants.[2] However, the presence of both a fluorine atom and a sterically demanding trifluoromethyl group in the ortho position of this compound can present unique challenges, including potential for lower reactivity. Therefore, careful optimization of the catalytic system and reaction conditions is crucial for achieving high yields.
Applications in Research and Drug Development
Biaryl compounds containing the 4-fluoro-2-(trifluoromethyl)phenyl motif are of significant interest in drug development. The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability, while the fluorine atom can modulate pKa and improve membrane permeability. These properties have led to the incorporation of this and similar fluorinated moieties in a range of biologically active molecules, including enzyme inhibitors and receptor modulators.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving fluorinated and sterically hindered arylboronic acids, which can serve as a guide for reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Bromoanisole | This compound | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 2-Bromopyridine | This compound | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75-85 |
| 1-Chloro-2,4-dinitrobenzene | This compound | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 8 | 90-98 |
*Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for biaryl synthesis.
Tips and Troubleshooting
-
Steric Hindrance: The ortho-trifluoromethyl group on this compound can decrease the reaction rate due to steric hindrance. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this challenge by promoting the oxidative addition and reductive elimination steps.[5]
-
Aryl Chlorides: While aryl bromides and iodides are more reactive, aryl chlorides are often more readily available and cost-effective. For the coupling of aryl chlorides, more active catalyst systems, such as those employing palladium complexes with N-heterocyclic carbene (NHC) ligands or highly electron-donating phosphine ligands, may be necessary.
-
Reaction Temperature: A higher reaction temperature may be required to drive the reaction to completion, especially for less reactive aryl halides.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Stronger bases like cesium carbonate or potassium phosphate are often more effective for challenging couplings.
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds with potential applications in medicinal chemistry and materials science. While the steric and electronic properties of this boronic acid require careful consideration of reaction conditions, the use of appropriate palladium catalysts, ligands, and bases can lead to high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and robust synthetic routes to novel biaryl structures.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, the use of electron-deficient boronic acids in this reaction presents unique challenges. These substrates exhibit slower rates of transmetalation and a higher propensity for side reactions, such as protodeboronation, which can lead to lower yields and complex product mixtures.[1][2][3][4][5] This document provides detailed application notes and protocols to address these challenges, enabling researchers to successfully employ electron-deficient boronic acids in their synthetic endeavors.
The key to a successful Suzuki coupling with electron-deficient boronic acids lies in the careful selection of the catalytic system, base, and solvent to promote the desired reaction pathway over competing decomposition routes.[1] Catalyst systems that facilitate rapid oxidative addition and transmetalation are crucial for efficient coupling.[1]
Optimizing Reaction Conditions: A Comparative Overview
The choice of palladium source, ligand, base, and solvent are critical parameters that dictate the efficiency of the Suzuki coupling with electron-deficient boronic acids. Below is a summary of commonly used components and their impact on the reaction.
Catalytic Systems
Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective for activating challenging substrates.[3][6][7] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
| Palladium Source | Ligand | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ | XPhos | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | - | Readily available, well-understood.[1] | Lower activity for challenging substrates, requires higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | - | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type ligands for electron-deficient partners.[1] | 2-5 |
Bases
The base plays a crucial role in the transmetalation step. For electron-deficient boronic acids, stronger bases are often required to facilitate this step.[3]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] | Biphasic system can sometimes complicate kinetic analysis.[1] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength.[1] | Dioxane is a peroxide-forming solvent.[1] |
| Cs₂CO₃ | THF, Dioxane | Strong base, can accelerate slow reactions.[1][3] | Higher cost, can promote side reactions.[1] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions.[1] | Weaker base, may not be sufficient for challenging substrates.[1] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki coupling reaction with an electron-deficient boronic acid.
Caption: Generalized workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of an electron-deficient boronic acid with an aryl bromide. This should be considered a starting point, and optimization of specific parameters may be necessary for different substrates.
Materials:
-
Electron-deficient boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), electron-deficient boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a minimal amount of anhydrous toluene.
-
Solvent Addition: To the reaction flask, add anhydrous, degassed toluene and degassed water in a 9:1 ratio (e.g., 9 mL toluene, 1 mL water).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.
-
Reaction Initiation: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃.[1][3] | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of the boronic acid | Presence of water and strong base | Use anhydrous conditions with an organic base like Et₃N.[1] Alternatively, use a boronic ester which is more stable.[2] |
| Homocoupling of the boronic acid | Presence of oxygen | Ensure thorough degassing of solvents and reaction mixture.[8] |
| Pd(II) precatalyst reduction | The use of Pd(0) sources can sometimes mitigate homocoupling. |
Conclusion
Successful Suzuki coupling with electron-deficient boronic acids is achievable through careful optimization of reaction conditions. The use of modern, bulky phosphine ligands, appropriate bases, and rigorous exclusion of oxygen are paramount. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of complex molecules bearing electron-poor aryl moieties.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for 4-fluoro-2-(trifluoromethyl)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-2-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, make it an attractive component in the design and synthesis of novel organic molecules. This trifluoromethylated and fluorinated phenylboronic acid derivative is particularly instrumental in the construction of complex molecular architectures with applications in medicinal chemistry, agrochemicals, and materials science.
The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly influence the reactivity of the boronic acid and the properties of the resulting products. In medicinal chemistry, the incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. These attributes are crucial for the development of effective therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in organic synthesis, with a focus on its application in cross-coupling reactions and the synthesis of biologically active molecules.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-fluoro-2-(trifluoromethyl)phenyl group onto a variety of aromatic and heteroaromatic scaffolds.
General Reaction Scheme:
Where Ar-X can be an aryl or heteroaryl halide (I, Br, Cl) or triflate.
The reaction conditions for Suzuki-Miyaura couplings involving this compound are generally mild and tolerant of a wide range of functional groups.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 4 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 90 |
| 5 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 94 |
Note: The yields reported in this table are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Synthesis of Bioactive Molecules
The 4-fluoro-2-(trifluoromethyl)phenyl moiety is a key structural feature in a number of biologically active compounds, including kinase inhibitors and modulators of inflammatory pathways.
Kinase Inhibitors: Many kinase inhibitors incorporate fluorinated and trifluoromethylated phenyl groups to enhance their binding affinity and pharmacokinetic properties. While a specific marketed drug containing the exact 4-fluoro-2-(trifluoromethyl)phenyl group is not readily identified, this building block is highly relevant for the synthesis of analogs of successful kinase inhibitors like Regorafenib, which contains a structurally similar 4-chloro-3-(trifluoromethyl)phenyl group. The unique substitution pattern of this compound offers a valuable tool for fine-tuning the structure-activity relationship (SAR) of new kinase inhibitors.
TNF-α Modulators: this compound has been utilized in the synthesis of potent modulators of Tumor Necrosis Factor alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. Small molecules that can inhibit the production or activity of TNF-α are therefore of significant therapeutic interest.
Table 2: Biological Activity of Representative Compounds Synthesized from Fluorinated and Trifluoromethylated Phenylboronic Acids
| Compound Class | Target | Moiety | IC₅₀ / Activity | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer | 5-(Trifluoromethyl) | GI₅₀ values in µM range against various cancer cell lines | [2] |
| Pyrimidine Derivatives | Anticancer (H1975 cells) | Trifluoromethyl-substituted | IC₅₀ = 2.27 µM | [3] |
| Thiophene-based TNF-α inhibitors | TNF-α production | Substituted Phenyl | IC₅₀ in low µM range | [3] |
Note: This table presents data for compounds with similar structural motifs to those that can be synthesized from this compound, indicating the potential for this building block in discovering new bioactive molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water 3:1:1)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Simplified TNF-α Signaling Pathway
References
Application Notes and Protocols for the Functionalization of Heterocycles with 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various heterocyclic compounds with 4-fluoro-2-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling. The incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction has become a cornerstone in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active compounds.[3] The use of this compound as a coupling partner allows for the introduction of a fluorinated phenyl group, a common motif in modern drug discovery. The presence of both fluorine and a trifluoromethyl group can significantly influence the electronic properties and bioavailability of the target molecule.[1][2]
This protocol will detail the reaction setup, execution, and workup for the coupling of this compound with a range of heterocyclic partners, including pyridines, indoles, and pyrimidines.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halo-substituted heterocycles with substituted phenylboronic acids. It is important to note that reaction conditions such as catalyst, base, solvent, and temperature can significantly impact the yield, and optimization may be required for specific substrate combinations.
| Heterocyclic Partner (Halide) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 (MW) | 76[4] |
| 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Dioxane | 80 | 89[5] |
| Solid-supported Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Moderate[6] |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂/Xantphos | K₂CO₃ | Dioxane | 120 (MW) | 60[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a heterocyclic halide with this compound.
Materials:
-
Heterocyclic halide (e.g., bromopyridine, chloro-pyrimidine, iodo-indole) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Reaction vessel (e.g., Schlenk tube, microwave vial, or round-bottom flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the heterocyclic halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the heterocyclic halide is typically between 0.1 and 0.5 M.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-120 °C). Microwave irradiation can also be employed to reduce reaction times.[4][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocycle.
Biological Significance and Signaling Pathways
The functionalization of heterocycles with the 4-fluoro-2-(trifluoromethyl)phenyl moiety has significant implications in drug discovery. This structural motif is present in a number of molecules targeting key signaling pathways implicated in various diseases.
For example, certain trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[9] The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer.
Another important application is the development of potent modulators of Tumor Necrosis Factor-alpha (TNFα).[10] TNFα is a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Below are diagrams illustrating a general experimental workflow and the Hedgehog signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols for the Large-Scale Synthesis of a Key Pharmaceutical Intermediate Using 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the large-scale synthesis of a key intermediate in the production of Filgotinib, a Janus kinase (JAK1) inhibitor. The synthesis utilizes a critical Suzuki-Miyaura cross-coupling reaction with 4-fluoro-2-(trifluoromethyl)phenylboronic acid. Filgotinib is an approved medication for the treatment of rheumatoid arthritis and is under investigation for other inflammatory conditions.[1] The protocols outlined below are compiled from publicly available patent literature and are intended for informational purposes for research and development.
Overall Synthetic Strategy
The synthesis of the target intermediate involves a multi-step process, culminating in a palladium-catalyzed Suzuki-Miyaura coupling reaction. The key starting materials are 2-amino-6-bromopyridine and cyclopropanecarbonyl chloride. The overall workflow is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This electron-deficient and sterically hindered boronic acid can present unique challenges, and this guide offers structured advice to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields with this substrate are often attributed to a combination of electronic and steric effects. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1] Additionally, the ortho-trifluoromethyl group introduces steric hindrance, which can impede the approach of the coupling partners to the palladium catalyst.[2] Common side reactions that can lead to low yields include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[3]
Q2: What are the most critical factors to consider when optimizing the reaction conditions?
The most critical factors for a successful Suzuki coupling with this challenging substrate are the choice of catalyst system (palladium precursor and ligand), the base, and the solvent.[1][2] These components work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. An improper choice in any of these areas can lead to a significant decrease in yield.
Q3: Can the purity and stability of this compound affect the reaction outcome?
Absolutely. Boronic acids, especially electron-deficient ones, can be susceptible to degradation over time.[3] It is crucial to use a high-purity boronic acid and to verify its integrity before use, for example, by NMR. Storage in a cool, dry, and dark place is recommended. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can mitigate stability issues and lead to more consistent results.
Q4: Are there any specific safety precautions I should take when working with the reagents involved in this reaction?
Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Palladium catalysts, phosphine ligands, and some of the solvents used can be toxic, flammable, or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
If you are observing a low conversion of your aryl halide and/or boronic acid, it is likely that the catalytic cycle is not proceeding efficiently. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low or no conversion.
Problem 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)
The presence of significant amounts of arene (from protodeboronation of the boronic acid) or biaryl derived from the homocoupling of the boronic acid indicates that the desired cross-coupling pathway is being outcompeted.
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Recommended Starting Conditions
While specific, high-yield examples for the Suzuki coupling of this compound are not abundantly available in the literature, the following tables provide recommended starting conditions based on successful couplings of structurally similar, challenging boronic acids. These should be considered as starting points for optimization.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Rationale for Challenging Substrates |
| Pd(OAc)₂ | SPhos | 1-2 | Highly active Buchwald-type ligand for electron-deficient and sterically hindered substrates.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for sterically hindered and electron-poor substrates.[1] |
| Pd(PPh₃)₄ | - | 2-5 | A standard, readily available catalyst, but may require higher temperatures and show lower activity for this substrate. |
| PdCl₂(dppf) | - | 2-5 | A relatively air-stable catalyst, good for a range of substrates but may be less active than Buchwald-type systems. |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Rationale |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A strong, non-nucleophilic base that is often effective for challenging couplings. The presence of water can be beneficial. |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but may also promote side reactions. |
| K₂CO₃ | Dioxane/H₂O or Acetonitrile/H₂O | A common and moderately strong base. |
| KF | Anhydrous THF or Dioxane | A milder base that can be effective in minimizing protodeboronation, especially under anhydrous conditions. |
Experimental Protocols
The following is a general experimental protocol that can be used as a starting point for the Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for each specific set of coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv, finely powdered).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
References
preventing protodeboronation of 4-fluoro-2-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of your this compound is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 1-fluoro-3-(trifluoromethyl)benzene as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This issue is particularly prevalent with electron-deficient arylboronic acids like yours due to the electronic effects of the fluorine and trifluoromethyl substituents.[2][3]
Q2: I am observing significant formation of 1-fluoro-3-(trifluoromethyl)benzene in my Suzuki-Miyaura coupling. What is the likely cause?
A2: The most probable cause is protodeboronation of your this compound. This is often accelerated by the reaction conditions, especially the presence of a base and high temperatures, which are common in Suzuki-Miyaura couplings.[4][5] The electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the boronic acid particularly susceptible to this decomposition pathway.[2][3]
Q3: Are there more stable alternatives to using the free boronic acid?
A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[1][6] Common and effective alternatives include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids and can be used directly in many coupling reactions.[6]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and act as "slow-release" sources of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[1][6]
-
Potassium trifluoroborate salts: These salts also offer enhanced stability and can be used in Suzuki-Miyaura couplings, often under slightly different conditions.[7]
Q4: How does the choice of base affect protodeboronation?
A4: The base plays a critical role. Strong bases, especially hydroxides, can significantly accelerate base-catalyzed protodeboronation.[2][8][9] Using a weaker base is often sufficient to promote the desired coupling while minimizing the undesired protodeboronation.
Q5: Can the palladium catalyst and ligands influence the extent of protodeboronation?
A5: Absolutely. A highly active and efficient palladium catalyst system can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][10][11] Conversely, some studies have shown that bulky phosphine ligands, while often used to promote difficult couplings, can sometimes accelerate palladium-catalyzed protodeboronation.[5][12][13][14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with protodeboronation of this compound.
Issue: Low yield of desired product and significant formation of 1-fluoro-3-(trifluoromethyl)benzene.
Potential Cause 1: Reaction Conditions are too Harsh
-
Diagnosis: High reaction temperatures and/or the use of a strong base are known to accelerate protodeboronation.[9][15]
-
Solution:
Potential Cause 2: Inherent Instability of the Boronic Acid
-
Diagnosis: Electron-deficient arylboronic acids are inherently prone to protodeboronation under basic conditions.[17]
-
Solution:
Potential Cause 3: Slow Catalytic Turnover
-
Diagnosis: If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[16]
-
Solution:
-
Employ a more active catalyst system: Use a highly efficient palladium precatalyst and ligand combination. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[10][11][18]
-
Increase catalyst loading: A modest increase in the catalyst loading can sometimes accelerate the desired reaction sufficiently.[16]
-
Potential Cause 4: Presence of Protic Solvents/Water
-
Diagnosis: Water and other protic solvents can act as a proton source for protodeboronation.[9]
-
Solution:
-
Use anhydrous solvents: Ensure that all solvents are anhydrous and consider using a co-solvent system like THF/H₂O with a carefully controlled amount of water, or non-protic solvents like toluene or dioxane.[16]
-
Dry reagents: Ensure all other reagents and glassware are thoroughly dried.
-
Quantitative Data Summary
The rate of protodeboronation is highly dependent on the substituents on the phenylboronic acid. The following table summarizes the relative half-lives (a measure of stability) for the base-catalyzed protodeboronation of various fluorinated phenylboronic acids, providing a comparative context for the expected stability of this compound. Note that a shorter half-life indicates lower stability.
| Arylboronic Acid | Relative Half-life (t₀.₅) at 70°C, pH > 13 |
| Phenylboronic acid | Very Long |
| 4-Fluorophenylboronic acid | Long |
| 2-Fluorophenylboronic acid | Medium |
| 2,6-Difluorophenylboronic acid | Short |
| Pentafluorophenylboronic acid | Very Short (<3 ms) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Long |
Data adapted from kinetic studies on a range of arylboronic acids.[2][8] The presence of multiple electron-withdrawing groups, especially in ortho positions, significantly decreases stability.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using Optimized Conditions
-
Reagent Preparation: In a dry reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene or a 10:1 mixture of dioxane/H₂O) via syringe.
-
Reaction: Stir the mixture vigorously at a reduced temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of the Pinacol Ester of this compound
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
-
Suzuki-Miyaura Coupling: Follow the general procedure in Protocol 1, substituting the boronic acid with the prepared pinacol ester.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 4-fluoro-2-(trifluoromethyl)phenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving 4-fluoro-2-(trifluoromethyl)phenylboronic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A primary concern is the activity of the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Additionally, the catalyst can be deactivated by oxygen, so rigorous degassing of solvents and reaction mixtures is crucial.
Recommended Solutions:
-
Catalyst Activity: Use a fresh batch of palladium catalyst and phosphine ligand, as they can degrade over time. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active Buchwald-type precatalyst.
-
Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
Reaction Temperature: The reaction may require a higher temperature to proceed. Gradually increase the temperature, monitoring for product formation and potential decomposition.
-
Base Selection: The choice of base is critical. For electron-deficient boronic acids like this compound, a stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.
Q2: I'm observing significant formation of side products, specifically homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) and protodeboronation (Ar-B(OH)₂ + H⁺ → Ar-H) are common side reactions, especially with electron-deficient boronic acids.
To Minimize Homocoupling:
-
Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst can sometimes reduce homocoupling as it bypasses the in situ reduction step where side reactions can occur.
To Minimize Protodeboronation:
-
Use a Milder Base: While a strong base is often needed, excessively harsh basic conditions can accelerate protodeboronation. Screening different bases like KF or using anhydrous conditions can be beneficial.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as its pinacol ester, which is more resistant to protodeboronation.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: The reaction yield does not improve, or even decreases, when I increase the catalyst loading. Why is this happening?
A3: While counterintuitive, increasing the catalyst loading does not always lead to a higher yield. Some studies have shown a nonlinear dependence of yield on the catalyst concentration. At higher concentrations, palladium can agglomerate to form catalytically inactive nanoparticles (palladium black). It is therefore crucial to screen catalyst loading to find the optimal concentration for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for Suzuki-Miyaura reactions with this compound?
A1: A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol% of the palladium catalyst relative to the limiting reagent. However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system used. It is always recommended to perform an optimization screen.
Q2: Which palladium catalysts and ligands are most effective for coupling this type of boronic acid?
A2: For electron-deficient and sterically hindered boronic acids, catalyst systems with electron-rich and bulky phosphine ligands are often the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Examples of effective ligands include Buchwald ligands (e.g., SPhos, XPhos) and other trialkylphosphines. Precatalysts that readily form the active Pd(0) species are also highly recommended.[2]
Q3: What are the best solvents and bases to use for this reaction?
A3: A variety of solvent systems can be used, often a mixture of an organic solvent and water to aid in dissolving the base. Common choices include dioxane/water, THF/water, and DMF/water. For the base, as mentioned previously, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are generally preferred for activating electron-deficient boronic acids.
Data Presentation
The following table provides representative data on the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling reaction between an aryl bromide and a fluorinated phenylboronic acid. This data is adapted from a study on a similar substrate (4-fluorophenylboronic acid) and is intended to be illustrative of the general trend observed during catalyst loading optimization.[3]
| Entry | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | 0.1 | 45 | 450 |
| 2 | 0.5 | 85 | 170 |
| 3 | 1.0 | 92 | 92 |
| 4 | 2.0 | 93 | 46.5 |
| 5 | 5.0 | 88 | 17.6 |
Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ with SPhos (L/Pd = 2), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h. Yields are illustrative based on typical optimization trends.
Experimental Protocols
Detailed Methodology for Catalyst Loading Optimization
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, focusing on the optimization of the palladium catalyst loading.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk tubes or reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a series of oven-dried Schlenk tubes each containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Catalyst/Ligand Preparation: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of Pd(OAc)₂ and SPhos in anhydrous, degassed 1,4-dioxane.
-
Inerting: Seal the Schlenk tubes with septa, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) to each tube via syringe.
-
Catalyst Addition: Add the appropriate volume of the Pd(OAc)₂ and SPhos stock solutions to each tube to achieve the desired catalyst loading (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction: Place the Schlenk tubes in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield for each catalyst loading.
Mandatory Visualization
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Suzuki Coupling with 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This electron-deficient and sterically hindered boronic acid can present unique challenges, and this guide is designed to help you navigate potential side reactions and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki couplings?
A1: Due to its electron-withdrawing trifluoromethyl group and the ortho-fluoro substituent, this compound is susceptible to two primary side reactions:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 4,4'-difluoro-2,2'-bis(trifluoromethyl)biphenyl. Homocoupling can be promoted by the presence of oxygen and certain palladium catalyst systems, particularly when the desired cross-coupling reaction is slow.
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A2: To minimize protodeboronation, consider the following strategies:
-
Use of Anhydrous Conditions: Water is a primary proton source for protodeboronation. Employing rigorously dried solvents and reagents can significantly suppress this side reaction.
-
Choice of Base: While a base is necessary for the transmetalation step, its strength and nature can influence the rate of protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases. In some cases, fluoride-based bases like cesium fluoride (CsF) can be effective.
-
"Slow-Release" Strategy: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can be beneficial. These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.
Q3: My main byproduct is the homocoupled dimer of the boronic acid. What are the likely causes and solutions?
A3: Homocoupling is often indicative of issues with the catalytic cycle. Key causes and solutions include:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Inefficient Catalyst Activation: If the active Pd(0) species is not generated efficiently from a Pd(II) precatalyst, or if the catalyst is deactivated, homocoupling can become a competitive pathway. Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, highly active precatalyst can be beneficial.
-
Slow Transmetalation: If the transmetalation step of the desired cross-coupling is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of homocoupling. Employing more electron-rich and bulky ligands can accelerate the catalytic cycle and favor the desired cross-coupling.
Q4: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of this compound?
A4: For challenging, electron-deficient, and sterically hindered substrates like this compound, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to outcompete decomposition pathways.
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos, XPhos, and RuPhos have proven effective for Suzuki couplings of unstable boronic acids. These ligands promote fast catalytic turnover.
-
Modern Precatalysts: The use of modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, can ensure the efficient generation of the active monoligated Pd(0) species, leading to improved reaction outcomes.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a fresh batch of palladium catalyst and ligand. • Consider using a more active precatalyst (e.g., Buchwald G3/G4). • Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition. |
| Inefficient Transmetalation | • Switch to a stronger, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, CsF). • Employ a more electron-rich and sterically demanding ligand (e.g., SPhos, XPhos). • Increase the reaction temperature, but monitor for increased side product formation. |
| Poor Substrate Reactivity | • If coupling with an aryl chloride, a more specialized catalyst system is likely required. • Consider converting the boronic acid to a more reactive trifluoroborate salt. |
| Protodeboronation | • Use anhydrous solvents and reagents. • Switch to a milder base. • Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
Problem: Significant Formation of Side Products
| Observed Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronated Arene | Presence of water; harsh basic conditions; prolonged reaction time at high temperature. | • Use anhydrous conditions. • Switch to a weaker base (e.g., K₂CO₃). • Optimize for the shortest possible reaction time and lowest effective temperature. • Consider converting the boronic acid to a more stable derivative (e.g., pinacol ester). |
| Homocoupled Biaryl | Oxygen in the reaction; slow catalytic turnover. | • Thoroughly degas all solvents and maintain a strict inert atmosphere. • Use a more active catalyst/ligand system to accelerate the desired coupling. • Ensure the purity of the boronic acid. |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for Suzuki couplings with this compound.
Caption: Main reaction pathway and major side reactions in Suzuki coupling.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
improving reaction times for couplings with 4-fluoro-2-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for coupling reactions involving 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound slow or resulting in low yields?
A1: this compound is an electron-deficient boronic acid due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. This electron deficiency reduces the nucleophilicity of the boronic acid, which can lead to a slow transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[1] Additionally, electron-deficient boronic acids can be more susceptible to decomposition pathways like protodeboronation, especially under harsh reaction conditions.[1][2]
Q2: What are the most effective palladium catalysts and ligands for this type of coupling?
A2: For sterically hindered and electron-deficient boronic acids, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are particularly effective.[1] Modern palladium precatalysts, like the Buchwald G3 or G4 palladacycles, are also excellent choices as they are designed for the clean and efficient generation of the active Pd(0) species.[3]
Q3: Which bases and solvents are recommended to improve reaction times?
A3: Stronger, non-nucleophilic bases are often necessary to facilitate the challenging transmetalation step with electron-deficient boronic acids.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[1] The selection of solvent is also critical. Solvents with high boiling points such as toluene, dioxane, or DMF may be required to drive the reaction to completion, as higher temperatures can help overcome the activation energy.[1] Anhydrous solvent systems are often preferred to minimize side reactions like protodeboronation.[4]
Q4: I suspect my this compound is degrading. What can I do to prevent this?
A4: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides known as boroxines.[3] To mitigate degradation, ensure you are using anhydrous solvents and reagents. If instability is a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which can be more robust under reaction conditions.[3]
Q5: How can I prevent the formation of homocoupling byproducts?
A5: The homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to catalyst decomposition and the formation of Pd(II) species that promote this side reaction.[3][5] To prevent this, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][3] Using a direct Pd(0) source or an efficient precatalyst can also help minimize the presence of problematic Pd(II) species.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from a Pd(II) precatalyst, or the catalyst has decomposed.[3] 2. Slow Transmetalation: The electron-deficient nature of the boronic acid is hindering the transfer of the aryl group to the palladium center.[1] 3. Poor Reagent Quality: The boronic acid may have decomposed, or the aryl halide may be impure.[3] 4. Suboptimal Conditions: The base may be too weak, or the temperature may be too low.[1] | 1. Use a modern palladium precatalyst (e.g., Buchwald G3/G4) for efficient generation of Pd(0).[1][3] Test your catalyst on a simple, known reaction to confirm its activity.[3] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote catalysis.[1] 3. Check the purity of your reagents by NMR or other analytical techniques. Consider converting the boronic acid to a more stable ester form.[3] 4. Increase the reaction temperature. Use a high-boiling point solvent such as toluene or dioxane.[1] |
| Significant Side Product Formation (Protodeboronation) | 1. Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the boronic acid.[4] 2. Harsh Conditions: High temperatures and strong bases can exacerbate the rate of protodeboronation.[3] | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. If possible, screen for milder conditions (lower temperature, alternative base). Minimize reaction time by closely monitoring for completion.[6] |
| Formation of Homocoupling Byproduct | 1. Oxygen Contamination: Oxygen in the reaction vessel can lead to catalyst oxidation and promote the homocoupling of the boronic acid.[3][5] | 1. Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the experiment.[1][3] |
Data Presentation: Recommended Reaction Components
Table 1: Recommended Catalysts and Ligands
| Catalyst/Precatalyst | Recommended Ligand(s) | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[1] |
| Buchwald Precatalysts (G3/G4) | (Integrated) | Air- and moisture-stable; provide clean and efficient generation of the active Pd(0) catalyst.[3] |
| PEPPSI™-type Catalysts | (Integrated NHC ligand) | Highly effective for challenging substrates, including some aryl chlorides.[3] |
Table 2: Suggested Base and Solvent Combinations
| Base | Recommended Solvent(s) | Temperature Range (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80 - 120 | A strong base that is highly effective for difficult transmetalation steps.[1] |
| Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | Another strong base option, often used in challenging couplings.[1] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | A common, milder base. May require higher temperatures or longer reaction times.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, limiting reagent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[1]
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Key factors influencing reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 4-fluoro-2-(trifluoromethyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the undesired formation of 2,2'-bis(trifluoromethyl)-4,4'-difluorobiphenyl. This side reaction is problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled byproduct and the target molecule.[1][2] The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring can influence the propensity of this boronic acid to undergo homocoupling.[3]
Q2: What are the primary causes of homocoupling of this compound?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][4]
-
Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][5][6]
-
Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][4][7]
Q3: How can I detect the homocoupling byproduct in my reaction mixture?
A3: The homocoupling byproduct, 2,2'-bis(trifluoromethyl)-4,4'-difluorobiphenyl, can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a molecular weight corresponding to the dimer of the 4-fluoro-2-(trifluoromethyl)phenyl group.[2]
Q4: Are there any stability issues with this compound that I should be aware of?
A4: While boronic acids can be prone to decomposition, this compound is generally a stable crystalline solid.[8][9] However, like other boronic acids, it can be susceptible to protodeboronation, especially under harsh reaction conditions. To ensure its integrity, it is crucial to use high-purity boronic acid for reproducible results.[10] Protecting the boronic acid as a pinnacle ester or with diethanolamine can enhance its stability.[11]
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct
This guide provides a systematic approach to minimizing or eliminating the homocoupling of this compound.
1. Rigorous Exclusion of Oxygen
The presence of dissolved oxygen is a primary driver of homocoupling.[2][4][5] Therefore, thorough deoxygenation of the solvent and reaction mixture is critical.
Experimental Protocol: Nitrogen/Argon Subsurface Sparging
This method is highly effective for removing dissolved oxygen.[4][12]
-
Apparatus Setup: Assemble your reaction vessel (e.g., a Schlenk flask) with a magnetic stir bar.
-
Procedure:
-
Add the solvent to the reaction vessel.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.
-
After degassing, maintain a positive pressure of the inert gas throughout the reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 4-fluoro-2-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-fluoro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling reactions?
A1: Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, this compound is considered an electron-deficient boronic acid. This property can lead to two primary challenges:
-
Slower Rate of Transmetalation: The electron deficiency reduces the nucleophilicity of the organic group on the boron atom, which can slow down the crucial transmetalation step in the catalytic cycle.
-
Increased Susceptibility to Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene and a reduction in the yield of the desired coupled product.[1][2][3]
Q2: How does the choice of base influence the outcome of the reaction?
A2: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[4] For electron-deficient boronic acids like this compound, the selection of the base is particularly crucial. Generally, stronger bases are required to facilitate the formation of the boronate and promote the reaction.[5]
Q3: Which bases are recommended for this type of Suzuki coupling?
A3: For challenging Suzuki couplings involving electron-deficient boronic acids, stronger inorganic bases are often more effective. Common choices include:
-
Potassium Phosphate (K₃PO₄): Often a good starting point, providing a balance of reactivity and handling.
-
Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be very effective in difficult couplings.[5][6]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective base, though it may be less effective for this specific substrate compared to stronger bases.
Organic bases like triethylamine (NEt₃) are generally not strong enough for this type of reaction.
Q4: How can I minimize the protodeboronation side reaction?
A4: Minimizing protodeboronation is key to achieving a high yield. Here are several strategies:
-
Optimize the Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases like NaOH or KOH can sometimes accelerate protodeboronation.[1]
-
Use Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, excess water can promote protodeboronation.[1][7][8][9] Using anhydrous solvents and reagents is a good practice.
-
Choose a Highly Active Catalyst System: Employing a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[1][10]
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation more than the rate of the desired coupling.[10]
-
Convert to a More Stable Boron Species: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure proper degassing of solvents to prevent catalyst oxidation. |
| 2. Ineffective Base | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] - Ensure the base is finely powdered to maximize surface area. | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| 4. Protodeboronation of Starting Material | - Confirm the purity of the boronic acid before use via NMR. - Implement strategies to minimize protodeboronation (see FAQ Q4). | |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions too harsh. | - Screen different bases, starting with K₃PO₄. - Attempt the reaction at a lower temperature.[10] |
| 2. Presence of excess water. | - Use anhydrous solvents and reagents.[1] | |
| 3. Slow catalytic turnover. | - Use a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).[1] | |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen | - Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen). - Thoroughly degas all solvents and reagents. |
| 2. Inefficient reduction of Pd(II) precatalyst | - Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of the Pd(II) precatalyst. |
Data Presentation
The following table provides representative data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, illustrating the effect of different bases on the reaction yield.
Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), solvent (1,4-dioxane), temperature (100 °C), time (12 h).
| Base (2.0 equiv.) | Yield (%) | Observations |
| K₃PO₄ | 85 | High yield with minimal side products. |
| Cs₂CO₃ | 92 | Excellent yield, often the most effective for challenging substrates.[6] |
| K₂CO₃ | 65 | Moderate yield, may require longer reaction times or higher temperatures. |
| Na₂CO₃ | 60 | Similar to K₂CO₃, moderate effectiveness. |
| NEt₃ | <10 | Ineffective for this transformation. |
Note: These yields are illustrative and can vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. quora.com [quora.com]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
solvent effects in reactions of 4-fluoro-2-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-2-(trifluoromethyl)phenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in common organic reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on solvent effects.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or failing completely. What are the likely causes related to the solvent and other conditions?
Answer:
Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids like this compound are often linked to several factors, with solvent choice playing a critical role.
Possible Causes & Solutions:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often exacerbated by the choice of solvent and base. The electron-withdrawing trifluoromethyl and fluoro groups on your boronic acid make it particularly susceptible to this side reaction.
-
Solvent Choice: While polar aprotic solvents can be effective, certain coordinating solvents like acetonitrile and pyridine have been shown to accentuate copper-mediated protodeboronation.[1] Consider using less coordinating solvents. A mixture of a non-polar solvent with a minimal amount of water is often a good starting point.
-
Base Selection: The choice of base is crucial. Strong bases can promote protodeboronation. Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.
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Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation. For sensitive substrates, rigorously anhydrous conditions may be beneficial.
-
-
Poor Solubility: The solubility of this compound and its coupling partner in the chosen solvent is critical for the reaction to proceed efficiently.[2]
-
Solvent Screening: If you observe poor solubility, a solvent screen is recommended. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often in combination with water. The optimal solvent system will depend on the specific substrates being used.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the solvent or the presence of oxygen.
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Trace impurities can poison the catalyst.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst.
-
Illustrative Solvent Screening Data for Suzuki-Miyaura Coupling:
The following table provides an example of how to structure a solvent screening experiment to optimize your reaction. The yields presented are for illustrative purposes and will vary depending on the specific substrates and reaction conditions.
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) | Observations |
| Toluene/H₂O (10:1) | K₃PO₄ | 100 | 12 | 85 | Good conversion, minimal side products. |
| Dioxane/H₂O (4:1) | Cs₂CO₃ | 90 | 16 | 92 | High yield, clean reaction profile. |
| THF/H₂O (4:1) | K₂CO₃ | 80 | 18 | 75 | Moderate yield, some protodeboronation observed. |
| DMF | K₃PO₄ | 110 | 8 | 60 | Significant protodeboronation detected. |
| Acetonitrile | Cs₂CO₃ | 80 | 24 | 45 | Low conversion, significant side products. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and gives a low yield. How can the solvent affect this reaction?
Answer:
Solvent choice is a critical parameter for a successful Buchwald-Hartwig amination, influencing both the solubility of reactants and the stability and activity of the catalytic species.
Possible Causes & Solutions:
-
Reagent Solubility: The boronic acid, aryl halide, amine, and base must all have sufficient solubility in the chosen solvent for the reaction to proceed efficiently.
-
Solvent Selection: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations. If solubility is an issue, consider a more polar solvent like t-butanol or a co-solvent system.
-
-
Catalyst Inhibition: Certain solvents can coordinate to the palladium center and inhibit catalysis.
-
Avoid Inhibitory Solvents: Chlorinated solvents and strongly coordinating solvents like acetonitrile and pyridine should generally be avoided as they can be detrimental to the catalyst's activity.
-
-
Base Activity: The effectiveness of the base can be influenced by the solvent.
-
Solvent-Base Compatibility: The chosen solvent should facilitate the desired reactivity of the base. For example, the use of a non-polar solvent may require a base that is at least partially soluble in that medium.
-
Illustrative Solvent Screening Data for Buchwald-Hartwig Amination:
This table illustrates a potential solvent screening approach for optimizing your Buchwald-Hartwig amination. The yields are hypothetical and intended as a guide for your experimental design.
| Solvent | Base | Ligand | Temperature (°C) | Illustrative Yield (%) | Notes |
| Toluene | NaOtBu | XPhos | 110 | 90 | Good solubility and high yield. |
| Dioxane | LHMDS | RuPhos | 100 | 85 | Effective, but requires careful handling of the base. |
| t-Butanol | K₃PO₄ | DavePhos | 100 | 78 | A good option for less soluble substrates. |
| THF | Cs₂CO₃ | SPhos | 80 | 65 | Lower yield, may require longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: Why is protodeboronation a significant issue with this compound?
A1: The fluorine and trifluoromethyl groups on the phenyl ring are strongly electron-withdrawing. This electronic effect makes the carbon-boron bond more susceptible to cleavage by protonolysis, a reaction known as protodeboronation. This side reaction is a common challenge with electron-deficient arylboronic acids and can significantly reduce the yield of the desired cross-coupling product.
Q2: How can I visually troubleshoot a failing Suzuki-Miyaura or Buchwald-Hartwig reaction?
A2: A systematic approach is key to identifying the root cause of a failed reaction. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting common cross-coupling reactions.
Q3: Can you provide a general, detailed protocol for a Suzuki-Miyaura coupling reaction with this compound?
A3: The following is a general starting protocol that should be optimized for your specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q4: What is a reliable starting protocol for a Buchwald-Hartwig amination using this boronic acid?
A4: The following protocol provides a solid starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (if used as an aryl source with a suitable leaving group) or an aryl halide.
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the base (1.4 eq.), the aryl halide (1.0 eq.), and the amine (1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Q5: How do the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions differ, and how does the solvent play a role?
A5: The catalytic cycles, while both involving a palladium catalyst, have distinct steps. The solvent's role is to facilitate these steps by ensuring solubility and, in some cases, by stabilizing intermediates.
Caption: A comparison of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Technical Support Center: Troubleshooting Suzuki Couplings with Fluorinated Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with fluorinated boronic acids are common and typically stem from the electronic properties of the substrate. The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid.[1] This can be detrimental to the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1]
Key areas to investigate first include:
-
Catalyst and Ligand Choice: Ensure you are using a catalyst system robust enough for electron-deficient partners.
-
Base Selection: The strength and type of base are critical for activating the boronic acid without causing decomposition.
-
Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are crucial for success.[2]
-
Boronic Acid Stability: Fluorinated boronic acids can be prone to decomposition, including protodeboronation and homocoupling.
Q2: How does the fluorine substitution pattern on the boronic acid affect the reaction outcome?
A2: The position and number of fluorine substituents significantly impact the reactivity of the boronic acid. Fluorine is a strong electron-withdrawing group, making the corresponding boronic acid more electron-deficient.[1] This increased electron deficiency can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] Consequently, fluorinated boronic acids may exhibit lower reactivity and provide lower yields compared to their non-fluorinated counterparts under similar conditions.[1] For instance, the reactivity of a fluorinated pyridine boronic acid is expected to be more similar to an electron-deficient boronic acid like 4-cyanophenyl boronic acid, which shows lower yields than electron-rich ones.[1]
Q3: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[4][5] To minimize this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[4]
-
Use Boronic Acid Alternatives: Consider using more stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[6][7] These reagents slowly release the boronic acid in situ, minimizing its concentration and thus reducing the likelihood of side reactions.[6][8]
Q4: What are the optimal catalyst and ligand systems for coupling challenging fluorinated boronic acids?
A4: For electron-deficient boronic acids, catalyst systems that promote a rapid oxidative addition and facilitate the slow transmetalation step are essential.[3] Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[4]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered and electron-poor substrates.[3][4]
-
Palladium Precatalysts: Using modern precatalysts like XPhos Pd G3 can lead to more efficient catalyst activation.[4] While readily available, Pd(PPh₃)₄ may exhibit lower activity for these challenging substrates and might require higher temperatures.[3]
Q5: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I prevent it?
A5: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[2][4] This side reaction can be particularly prevalent with electron-deficient arylboronic acids.[9]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][4]
-
Degassed Solvents: Thoroughly degas all solvents and reagents prior to use.[2][4] Multiple freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[10]
-
Catalyst Choice: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[2]
Troubleshooting Guides
Problem: Low Conversion or No Reaction
This is a common issue when working with electron-deficient fluorinated boronic acids due to their reduced nucleophilicity, which slows down the transmetalation step.[3][4]
Caption: Troubleshooting flowchart for low conversion.
| Parameter | Standard Condition | Recommended Adjustment for Fluorinated Boronic Acids | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos or XPhos, or a Buchwald G3/G4 precatalyst | Buchwald-type ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, and can facilitate the challenging transmetalation step.[3][4] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate the slow transmetalation step associated with electron-deficient boronic acids.[3][4] |
| Solvent | Toluene/H₂O | Dioxane/H₂O, THF | The choice of solvent can influence base solubility and reaction kinetics. Biphasic systems with vigorous stirring are often effective.[3][4] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures can help overcome the higher activation energy associated with less reactive substrates.[4] |
Problem: Boronic Acid Decomposition (Protodeboronation/Homocoupling)
Fluorinated boronic acids can be susceptible to decomposition, leading to side products and reduced yields.[4][5]
Caption: Workflow to minimize boronic acid decomposition.
| Boron Reagent | Advantages | Disadvantages | Best For |
| Boronic Acids | Atomic economy, readily available.[11] | Prone to protodeboronation and homocoupling, can be difficult to purify.[4][11] | Standard, robust couplings. |
| Boronic Esters (e.g., Pinacol) | Increased stability, easier to purify by chromatography.[11] | Less reactive than boronic acids, may require hydrolysis in situ.[11][12] | Unstable boronic acids, purification-intensive syntheses. |
| Organotrifluoroborates (R-BF₃K) | Air-stable, crystalline solids, slow release of boronic acid reduces side reactions.[6] | Hydrolysis rate can be complex and dependent on reaction conditions.[6][8][13] | When slow release of the boronic acid is desired to minimize side reactions. |
| MIDA Boronates | Highly stable, compatible with chromatography, slow release under basic conditions.[11] | Less atom economical, requires an extra synthetic step for preparation and deprotection. | Multi-step synthesis where the boron moiety needs to survive various reaction conditions. |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with a Fluorinated Boronic Acid
This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult, electron-deficient substrates.[4]
1. Reagent Preparation and Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[4]
-
Seal the vial with a septum cap.
2. Inert Atmosphere:
-
Purge the vial with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.[4]
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
4. Reaction Execution:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100-110 °C).[4]
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][4]
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
6. Purification:
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is crucial for troubleshooting as issues often arise in the transmetalation or oxidative addition steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid and Other Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, fluorinated phenylboronic acids are indispensable reagents for the construction of complex molecules with enhanced pharmaceutical and material properties. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of 4-fluoro-2-(trifluoromethyl)phenylboronic acid with other commercially available fluorinated phenylboronic acids, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The Influence of Fluorine and Trifluoromethyl Groups on Reactivity
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects. The position and nature of substituents on the phenyl ring dictate the efficiency of the catalytic cycle, particularly the transmetalation step.
Electronic Effects: Both fluorine (F) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing. This property can have a dual effect on the Suzuki-Miyaura reaction. On one hand, the increased Lewis acidity of the boronic acid can facilitate the formation of the boronate species required for transmetalation.[1] On the other hand, a highly electron-deficient aryl group can exhibit reduced nucleophilicity, potentially slowing down the transfer to the palladium center.[2]
Steric Effects: Substituents at the ortho position to the boronic acid group can sterically hinder the approach of the bulky palladium catalyst complex, which can impede the reaction rate.[3] This is a crucial consideration when comparing isomers of fluorinated phenylboronic acids.
This compound: A Profile
This particular boronic acid presents a unique combination of steric and electronic factors:
-
Ortho-Trifluoromethyl Group: The bulky CF₃ group at the ortho position introduces significant steric hindrance, which can be a challenging factor in achieving high reaction yields.
-
Para-Fluoro Group: The fluorine atom at the para position contributes to the overall electron-withdrawing nature of the ring.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While a direct, side-by-side comparison of this compound with all other fluorinated isomers under identical conditions is not extensively documented in a single study, we can infer its performance based on available data for related compounds. The following tables summarize typical yields for various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that yields are highly dependent on the specific coupling partners, catalyst system, base, and solvent used.[4]
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 3-5 | 89 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Table 1: Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling. Data compiled from multiple sources and represents typical yields.[4][5][6]
From the available data and considering the steric hindrance of the ortho-CF₃ group, it is anticipated that this compound may require more optimized reaction conditions (e.g., specialized ligands, higher temperatures) to achieve yields comparable to its less sterically hindered counterparts like 4-fluorophenylboronic acid or 3,4-difluorophenylboronic acid.[7]
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound and other fluorinated phenylboronic acids. Optimization for specific substrates is recommended.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Fluorinated phenylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the fluorinated phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[4][6]
Application in Drug Discovery: Targeting the MCL-1 Signaling Pathway in Cancer
Fluorinated phenylboronic acids are crucial building blocks in the synthesis of small molecule inhibitors targeting various disease pathways. One such significant target in cancer therapy is the Myeloid cell leukemia-1 (MCL-1) protein, an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) family.[8] Overexpression of MCL-1 is a common mechanism of resistance to chemotherapy.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Trifluoromethylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, offering profound effects on a molecule's lipophilicity, metabolic stability, and electronic properties. Phenylboronic acids bearing a CF₃ substituent are pivotal building blocks in achieving this, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the isomeric position of the CF₃ group—ortho, meta, or para—dramatically influences the reactivity of the boronic acid, impacting reaction yields, rates, and the feasibility of synthetic routes.
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethylphenylboronic acid isomers. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in substrate selection and reaction optimization. The insights are supported by established chemical principles and analogous experimental data from related systems.
Comparative Reactivity: An Overview
The reactivity of trifluoromethylphenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a delicate balance of two primary factors:
-
Electronic Effects : The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) decreases the electron density of the phenyl ring, influencing the nucleophilicity of the aryl group that is transferred to the palladium center during the crucial transmetalation step of the catalytic cycle.
-
Steric Effects : The physical bulk of the CF₃ group can hinder the approach of the boronic acid to the palladium catalyst complex. This steric hindrance is most pronounced when the substituent is at the ortho position, adjacent to the boronic acid moiety.
These factors lead to a general reactivity trend observed in Suzuki-Miyaura couplings with similarly substituted phenylboronic acids:
para > meta >> ortho
The para-isomer typically exhibits the highest reactivity, affording excellent yields in shorter reaction times. The meta-isomer is also highly reactive, often providing comparable results to the para-isomer. The ortho-isomer, however, is significantly less reactive due to substantial steric hindrance, which can impede the transmetalation step and lead to lower yields, even under forcing conditions.
Quantitative Data Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of ortho-, meta-, and para-nitrophenylboronic acid with a common aryl halide. This data illustrates the expected reactivity pattern for the trifluoromethylphenylboronic acid isomers.
| Isomer Position | Representative Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Inferred Reactivity of CF₃ Isomer |
| para | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | High |
| meta | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | High |
| ortho | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 65 | Low |
This data is based on analogous systems and is intended to be illustrative of the expected reactivity trend. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.
The significantly lower yield and longer reaction time required for the ortho-isomer highlight the dominant role of steric hindrance.[1]
Experimental Protocols
To conduct a comparative analysis of the reactivity of trifluoromethylphenylboronic acid isomers, a standardized Suzuki-Miyaura coupling protocol is essential. The following methodology can be employed, with reaction progress monitored by techniques such as HPLC or GC-MS.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Trifluoromethylphenylboronic acid isomer (ortho, meta, or para) (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, the trifluoromethylphenylboronic acid isomer, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst to the vessel.
-
Introduce the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Analysis Protocol
For a quantitative comparison, the reaction kinetics can be monitored as follows:
-
Set up the reaction as described above in a vessel that allows for consistent temperature control and sampling.
-
At timed intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time for each of the three isomers to determine the initial reaction rates.
Visualizing the Underlying Principles
The differences in reactivity can be better understood through visualization of the reaction mechanism and the steric interactions at play.
References
validation of Suzuki coupling products using analytical techniques
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are pivotal structures in many pharmaceutical agents and functional materials. However, the successful synthesis is only half the journey; rigorous validation of the product's identity, purity, and yield is paramount. This guide provides an objective comparison of common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed methodologies.
The choice of analytical technique is critical and often depends on the specific information required, from initial reaction monitoring to final, unambiguous structural confirmation and purity assessment. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) in the context of Suzuki coupling product validation.
Comparative Analysis of Analytical Techniques
A multi-technique approach is often the most robust strategy for comprehensive product validation. The following table summarizes the key attributes of each technique in the analysis of a typical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. Quantitative assessment of purity and reaction conversion.[1] | Provides unambiguous structure elucidation.[1] Inherently quantitative without the need for a calibration curve for relative quantification. | Lower sensitivity compared to mass spectrometry techniques. Requires soluble samples in deuterated solvents. Complex spectra can be challenging to interpret. |
| HPLC | Quantitative determination of product purity and yield. Separation of starting materials, products, and byproducts. | High sensitivity and excellent quantitative capabilities with proper calibration.[2] Applicable to a wide range of non-volatile and thermally sensitive compounds. | Does not provide definitive structural information on its own. Method development can be time-consuming. |
| GC-MS | Separation and identification of volatile components of the reaction mixture. Confirmation of product mass and identification of volatile impurities. | High separation efficiency for volatile compounds. Provides both qualitative (mass spectrum) and quantitative data. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes. |
| HRMS | Highly accurate mass determination for unequivocal molecular formula confirmation.[3] Can be coupled with liquid chromatography (LC-HRMS) for separation and high-resolution mass analysis. | Extremely high sensitivity and mass accuracy, allowing for the differentiation of compounds with the same nominal mass.[4] | Typically provides limited structural information beyond the elemental composition. Quantification can be less straightforward than HPLC. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are generalized methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, making it essential for validating the successful formation of the desired C-C bond in Suzuki coupling products.[1]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of cotton wool to remove any particulate matter.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure of the product and confirm the presence of the newly formed biaryl linkage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of Suzuki coupling products and quantifying the reaction yield. A typical reverse-phase HPLC method is described below.
Method Development:
-
Column Selection: A C18 column is a common starting point for the separation of non-polar to moderately polar biaryl compounds.
-
Mobile Phase Selection: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection is commonly used, with the wavelength set to the λmax of the product for optimal sensitivity.
Sample Preparation:
-
Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
Quantitative Analysis:
-
Prepare a calibration curve using a certified reference standard of the Suzuki coupling product at several known concentrations.
-
Inject the sample and integrate the peak area corresponding to the product.
-
Calculate the concentration of the product in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for analyzing Suzuki coupling reactions involving volatile starting materials and products, and for identifying low-molecular-weight byproducts.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.
-
Ensure the sample is free of non-volatile materials by passing it through a small plug of silica or using a suitable extraction method.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The mass spectrometer fragments the eluted compounds and records their mass-to-charge ratios, generating a mass spectrum for each component.
-
Identify the product and any impurities by comparing their mass spectra to a library of known compounds or by interpreting the fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is invaluable for confirming the elemental composition of the synthesized product.
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HRMS to an LC system (LC-HRMS) for separation prior to analysis.
Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
The high-resolution data allows for the determination of the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of the Suzuki coupling product. This level of accuracy can distinguish between isomers and isobars.[3]
Workflow and Pathway Diagrams
Visualizing the workflow and the underlying chemical transformations is essential for a clear understanding of the validation process.
Caption: A typical workflow for the synthesis and validation of a Suzuki coupling product.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
References
A Comparative Guide to LC-MS Analysis for Reactions Involving 4-fluoro-2-(trifluoromethyl)phenylboronic acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, the precise monitoring of reactants, intermediates, and products is paramount. The use of 4-fluoro-2-(trifluoromethyl)phenylboronic acid in such reactions necessitates robust analytical methods for accurate yield determination and impurity profiling. This guide provides a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering supporting data and detailed experimental protocols.
The primary challenge in the analysis of this compound and similar polar molecules is their retention and separation from other reaction components. Two principal LC-MS approaches are commonly employed: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparison of LC-MS Methodologies
The choice between RP and HILIC methodologies depends on the specific analytical requirements, such as the need for high sensitivity for the polar boronic acid or a general overview of all reaction components.
| Parameter | Reversed-Phase (RP) LC-MS | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with high organic content. |
| Primary Application | General-purpose analysis of a wide range of analytes with varying polarities in a reaction mixture. | Ideal for the retention and separation of highly polar compounds like boronic acids. |
| Column | C18, C8, or Phenyl-Hexyl | Amide, Silica, or other polar stationary phases |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Water with 10 mM Ammonium Acetate or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile (typically >80%) |
| Gradient Profile | Gradient elution from low to high organic content. | Isocratic or shallow gradient elution with high organic content. |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids. | ESI in negative or positive ion mode, depending on the specific analytes and mobile phase. |
| Typical Run Time | 5 - 15 minutes. | 5 - 10 minutes. |
| Advantages | - Well-established and widely available.- Good for separating a broad range of reactants, products, and byproducts. | - Superior retention and separation of polar analytes.- Can offer significantly higher sensitivity for polar compounds with ESI-MS.[1] |
| Disadvantages | - Poor retention for very polar compounds like boronic acids.- Potential for peak tailing. | - Longer column equilibration times.- Can be more sensitive to sample matrix effects. |
Quantitative Performance Data
The following table summarizes reported performance data for the analysis of boronic acids using different LC-MS methods. While specific data for this compound is not extensively published, the data for analogous compounds provide a strong indication of expected performance.
| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| Similar boronic acids (RP-LC-MS) | 0.1 µg | 1.0 µg | [1] |
| Phenylboronic acid derivatives (High-sensitivity LC-MS/MS) | - | 2 - 10 pg/mL | [2] |
| Underivatized boronic acids in API (LC-MS/MS) | - | 20 ng/mL (1 ppm) | [3] |
HILIC methods can offer a tenfold increase in sensitivity over reversed-phase for polar compounds with ESI-MS.[1]
Detailed Experimental Protocols
Below are representative experimental protocols for the RP and HILIC LC-MS analysis of a reaction mixture containing this compound.
Method 1: Reversed-Phase (RP) LC-MS/MS
This method is a versatile starting point for the general analysis of a Suzuki-Miyaura coupling reaction mixture.
1. Sample Preparation:
-
Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: To be determined by infusing a standard of this compound.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS
This method is optimized for improved retention and sensitivity of the polar this compound.
1. Sample Preparation:
-
Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis. The sample diluent should have a high organic content to ensure good peak shape.[1]
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient:
Time (min) % B 0.0 0 1.0 0 5.0 50 7.0 50 7.1 0 | 10.0 | 0 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: ESI Negative.
Visualizing the Analytical Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in each method.
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The successful coupling of electronically deactivated and sterically hindered substrates such as 4-fluoro-2-(trifluoromethyl)phenylboronic acid is highly dependent on the selection of an appropriate catalyst system. This guide provides a comparative analysis of common palladium-based catalysts for this challenging transformation, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The coupling of this compound is challenging due to the electron-withdrawing nature of the fluoro and trifluoromethyl substituents, which can affect the transmetalation step of the catalytic cycle. Furthermore, ortho-substituted boronic acids can be prone to protodeboronation under basic reaction conditions. Modern palladium catalysts, particularly those incorporating bulky and electron-rich phosphine ligands, have shown significant success in overcoming these challenges.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Features |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | THF/H₂O | RT - 40 | 1 - 4 | > 90 | Excellent for electron-deficient boronic acids; mild reaction conditions.[1][2][3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 1 - 4 | > 90 | High activity and stability; effective for sterically hindered substrates.[1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 - 100 | 12 - 24 | 40 - 60 | Traditional catalyst, often requires higher temperatures and longer reaction times for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 8 - 16 | 60 - 80 | Robust and versatile catalyst, generally more effective than Pd(PPh₃)₄ for this substrate class. |
Note: Yields are highly dependent on the specific aryl halide coupling partner. The data above represents typical expectations for reactions with moderately activated aryl bromides.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction involving this compound. The first protocol is optimized for high-performance Buchwald-type ligands, while the second is a more traditional approach.
Protocol 1: High-Efficiency Coupling using a Buchwald Precatalyst
This protocol is adapted from methodologies developed for challenging polyfluorophenylboronic acids and is recommended for achieving high yields under mild conditions.[1][2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, the palladium precatalyst, and potassium phosphate.
-
Add anhydrous THF and degassed water in a 2:1 to 4:1 ratio (e.g., 4 mL THF, 1 mL H₂O for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously at room temperature or elevate to 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Suzuki-Miyaura Coupling
This protocol employs a more conventional catalyst system and may require more forcing conditions.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, this compound, and potassium carbonate in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Logic
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 4-fluoro-2-(trifluoromethyl)phenylboronic acid, a critical building block in modern medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategy.
Introduction
This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of this boronic acid directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic campaign. Therefore, robust analytical methods are essential to quantify the purity and identify potential impurities. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown impurities, or structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity | Quantitative purity assessment, impurity profiling | High resolution and sensitivity for UV-active compounds.[1][2] | Potential for on-column degradation; boronic acids can be challenging to chromatograph. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities and byproducts | High sensitivity and structural elucidation capabilities for volatile compounds. | Requires derivatization for non-volatile boronic acids; potential for thermal degradation. |
| NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) | Nuclear spin transitions in a magnetic field | Structural confirmation, identification and quantification of impurities | Provides detailed structural information; can detect non-chromatophoric impurities.[3][4] | Lower sensitivity compared to chromatographic methods; quantification can be complex. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing effective analytical methods. The synthesis of this compound, often proceeding via a Grignard reagent formed from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, can lead to several byproducts.[5][6][7]
Common Impurities and their Origin:
-
Boroxine (Anhydride): Formed by the dehydration of three boronic acid molecules. This is a common impurity in solid boronic acid samples.[8][9][10]
-
Deboronated Species (1-fluoro-3-(trifluoromethyl)benzene): Arises from the hydrolysis or protodeboronation of the boronic acid.
-
Homocoupling Biphenyls: Dimerization of the Grignard reagent during synthesis.
-
Unreacted Starting Materials: Residual 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.
-
Other Grignard Byproducts: Impurities arising from side reactions of the Grignard reagent.[11]
Experimental Protocols and Data
This section provides detailed experimental protocols for each analytical technique and presents illustrative data for a sample of this compound with a hypothetical purity of 98.5%.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Illustrative Data:
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 2.5 | Boroxine | 0.8 |
| 2 | 4.2 | This compound | 98.5 |
| 3 | 6.8 | Homocoupling Biphenyl | 0.5 |
| 4 | 8.1 | Unreacted Starting Material | 0.2 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative purity assessment. ¹H, ¹⁹F, and ¹¹B NMR are particularly informative for this compound.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
¹H NMR: Standard proton experiment.
-
¹⁹F NMR: Standard fluorine experiment, referenced to an internal or external standard.
-
¹¹B NMR: Standard boron experiment.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated solvent.
Illustrative NMR Data:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.1 (broad s) | s | B(OH)₂ |
| 7.8 (dd) | dd | Ar-H | |
| 7.6 (m) | m | Ar-H | |
| 7.5 (m) | m | Ar-H | |
| ¹⁹F | -61.5 | s | -CF₃ |
| -110.2 | m | Ar-F | |
| ¹¹B | 30.5 | broad s | -B(OH)₂ |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The presence of a broad signal around 30-33 ppm in the ¹¹B NMR spectrum is characteristic of a tricoordinate boronic acid.[12] A broader signal may indicate the presence of the corresponding boroxine.[13]
Logical Flow for NMR-Based Purity Assessment
Caption: Decision process for NMR purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile impurities. Due to the low volatility of boronic acids, derivatization is typically required.
Experimental Protocol:
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: A solution of the boronic acid is treated with the derivatizing agent at a slightly elevated temperature before injection.
Illustrative Data:
| Retention Time (min) | Compound (as TMS derivative) | m/z of Key Fragments |
| 5.5 | 1-fluoro-3-(trifluoromethyl)benzene | 164, 145, 114 |
| 9.2 | This compound di-TMS ester | 352, 337, 265 |
| 11.5 | Homocoupling Biphenyl | 326, 163 |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS impurity profiling.
Conclusion
A multi-technique approach is often the most comprehensive strategy for accurately assessing the purity of this compound. HPLC-UV provides excellent quantitative data for the main component and non-volatile impurities. NMR spectroscopy is indispensable for unambiguous structural confirmation and the detection of a wide range of impurities, including those that may not be UV-active. GC-MS is a powerful tool for identifying and quantifying volatile byproducts from the synthesis. By combining the insights from these methods, researchers can ensure the quality of this critical reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
- 1. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. web.alfredstate.edu [web.alfredstate.edu]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical determinant in the success of synthetic strategies. Among the plethora of available reagents, boronic acids stand out for their versatility in carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The efficiency and yield of this reaction are profoundly influenced by the electronic and steric nature of the boronic acid used. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in the Suzuki-Miyaura reaction, supported by experimental data to facilitate informed reagent selection.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step, thereby influencing the overall reaction rate and yield.[3]
Generally, boronic acids bearing electron-donating groups tend to provide higher yields in Suzuki-Miyaura couplings.[1] Conversely, electron-withdrawing groups can sometimes lead to lower yields, potentially due to a slower rate of transmetalation or increased susceptibility to side reactions like protodeboronation.[4][5] However, the choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields even with electronically demanding substrates.[1]
Below is a summary of yields obtained for various boronic acids in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that direct comparison of yields should be approached with caution, as reaction conditions may not be identical across all cited studies. The data presented here aims to provide a general performance benchmark.[3]
| Boronic Acid | Structure | Substituent Type | Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Neutral | 92 |
| 4-Methylphenylboronic Acid | 4-CH₃C₆H₄B(OH)₂ | Electron-Donating | 95 |
| 4-Methoxyphenylboronic Acid | 4-CH₃OC₆H₄B(OH)₂ | Electron-Donating | 98 |
| 4-Fluorophenylboronic Acid | 4-FC₆H₄B(OH)₂ | Electron-Withdrawing | 88 |
| 2,5-Difluorophenylboronic Acid | 2,5-F₂C₆H₃B(OH)₂ | Electron-Withdrawing | 85 |
| 4-Trifluoromethylphenylboronic Acid | 4-CF₃C₆H₄B(OH)₂ | Strongly Electron-Withdrawing | 75 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[1][3]
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).[1][3] The vessel is then purged with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or a mixture of THF/water) is added, followed by a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).[1] The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Mechanistic Overview and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. The following diagram illustrates the key steps involved in the reaction and a typical experimental workflow.
Caption: Experimental workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Fluorine and Trifluoromethyl Groups on Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Arylboronic acids, as key building blocks in palladium-catalyzed cross-coupling reactions, are frequently modified with fluorine (F) or trifluoromethyl (CF₃) groups to modulate the properties of the target molecules. This guide provides an objective comparison of how these two substituents influence the reactivity of boronic acids, supported by experimental data, to aid in rational substrate selection and reaction optimization.
Electronic and Steric Effects: A Tale of Two Substituents
The reactivity of a substituted phenylboronic acid is fundamentally governed by the electronic and steric nature of its substituents. Fluorine and trifluoromethyl groups, while both electron-withdrawing, exert their influence through different mechanisms.
-
Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated back into the aromatic ring through a resonance effect (+M). The net electronic effect is position-dependent: the inductive effect dominates at the meta position, while the resonance effect partially counteracts it at the para position. At the ortho position, a strong inductive effect is combined with the potential for direct intramolecular interactions.
-
Trifluoromethyl (CF₃): The CF₃ group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. Unlike a single fluorine atom, it does not have a significant electron-donating resonance effect. Its influence is primarily through a strong -I effect, making the aromatic ring significantly more electron-deficient. Sterically, the CF₃ group is considerably bulkier than a fluorine atom, which can play a crucial role in reactions sensitive to steric hindrance, particularly when placed at the ortho position.
A Comparative Guide to the Applications of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, fluorinated building blocks are of paramount importance for the design of novel therapeutic agents and advanced materials. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive review of the applications of 4-fluoro-2-(trifluoromethyl)phenylboronic acid, a versatile reagent in cross-coupling chemistry. Its performance is objectively compared with alternative boronic acids, supported by available data and detailed experimental protocols.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as a valuable coupling partner for the introduction of the 4-fluoro-2-(trifluoromethyl)phenyl moiety. This structural motif is of significant interest in medicinal chemistry due to the combined electronic effects of the electron-withdrawing fluorine and trifluoromethyl groups.
Performance Comparison
Direct, side-by-side comparative studies detailing the yield and efficiency of this compound against a range of other boronic acids under identical conditions are not extensively available in the surveyed literature. However, we can infer its reactivity based on the electronic properties of its substituents and compare it with commercially available, structurally related boronic acids. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Table 1: Theoretical Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Key Substituents | Expected Electronic Effect | Predicted Impact on Reactivity |
| Phenylboronic Acid | None | Neutral | Baseline reactivity. |
| 4-Fluorophenylboronic Acid | 4-F | Electron-withdrawing (-I > +M) | Generally good reactivity, can be substrate-dependent. |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF3 | Strongly electron-withdrawing | Can lead to faster transmetalation but may also increase susceptibility to protodeboronation. |
| This compound | 4-F, 2-CF3 | Strongly electron-withdrawing | High reactivity is expected due to the strong inductive effects, potentially leading to high yields. The ortho-trifluoromethyl group may introduce steric hindrance. |
| 2-Fluorophenylboronic Acid | 2-F | Electron-withdrawing | Reactivity can be influenced by the ortho-substituent's steric and electronic effects. |
Note: This table is based on general principles of Suzuki-Miyaura coupling reactions. Actual performance can vary significantly based on the specific reaction partners, catalyst, base, and solvent system employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
II. Synthesis of Bioactive Molecules: Kinase and TNF-α Inhibitors
The 4-fluoro-2-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of various bioactive molecules, including kinase inhibitors and potential modulators of Tumor Necrosis Factor-alpha (TNF-α).
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors, as it can mimic the hinge-binding motif of ATP.[1] The introduction of a 4-fluoro-2-(trifluoromethyl)phenyl group can enhance binding affinity and modulate pharmacokinetic properties.[1] While specific examples detailing the use of this compound are not abundant, its structural isomer, 2-fluoro-4-(trifluoromethyl)phenylboronic acid, has been reported in the preparation of potent modulators of TNFα, highlighting the potential of this class of reagents in synthesizing kinase inhibitors.[2]
Potential Role in TNF-α Modulation
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. Small molecules that can modulate TNF-α activity are of great interest for the treatment of autoimmune diseases. The synthesis of substituted imidazo[1,2-a]pyridine derivatives, which act as TNF-α modulators, can be achieved using fluorinated and trifluoromethylated phenylboronic acids.[2] These small molecules can potentially disrupt the TNF-α trimer, which is its biologically active form, thus inhibiting its downstream signaling.
Caption: Simplified TNF-α signaling pathway and a potential mechanism of inhibition by small molecules.
III. Applications in Materials Science
While organoboron compounds, in general, are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs), specific applications and performance data for this compound in this area are not well-documented in the reviewed literature. The unique electronic properties imparted by the fluorine and trifluoromethyl groups could theoretically be exploited in the design of novel host or emitter materials for OLEDs; however, further research and publication in this area are needed to substantiate this potential application.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 4-fluoro-2-(trifluoromethyl)phenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 4-fluoro-2-(trifluoromethyl)phenylboronic acid, a compound that necessitates careful handling due to its hazardous properties. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal operations must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]
-
Respiratory Protection: Operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3][4]
1. Waste Segregation and Collection:
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] It is incompatible with strong oxidizing agents and strong bases.[1]
-
Solid Waste: Collect unwanted solid this compound and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a dedicated, compatible container.[3][6]
-
Liquid Waste: If the compound is in a solution, collect it in a clearly labeled, sealable container designated for liquid hazardous waste.[6]
2. Containerization and Labeling:
-
Select a Compatible Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[3]
-
Properly Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3][5]
3. Storage:
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][6]
-
Prevent Spills: Utilize secondary containment to mitigate the impact of any potential leaks.[3]
4. Arranging for Professional Disposal:
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to arrange for collection by a licensed hazardous waste disposal company.[3] Laboratory personnel should not transport hazardous waste themselves.[4]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected, depending on institutional policies.[6]
-
After thorough rinsing and air-drying in a fume hood, deface the original label. The clean container may then be disposed of as regular laboratory glassware or plastic waste, in accordance with your facility's rules.[6]
Quantitative Data Summary
Specific quantitative disposal limits for this compound are determined by local and institutional regulations. The following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| GHS Hazard Classifications | Acute toxicity (oral, dermal, inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific target organ toxicity (single exposure) - Category 3 | [1][7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
| pH of Aqueous Waste for Potential Drain Disposal | Neutral pH range (typically 5.5 - 9.0) if explicitly permitted by local regulations for simple boronic acids. This is not recommended for this compound without EHS approval. | [2][5] |
Experimental Protocol: In-Lab Neutralization (For Informational Purposes Only)
Disclaimer: In-lab neutralization of boronic acids is not a standard recommended procedure and should only be performed for small quantities of simple boronic acids with the explicit approval and guidance of your institution's EHS department.[5] The following is a general protocol for the neutralization of a weak acid and has not been validated for this compound.
Objective: To neutralize small quantities of aqueous solutions or solid residues of a weak boronic acid.
Materials:
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Beaker of appropriate size
-
Stir bar and stir plate
-
Mild base (e.g., sodium bicarbonate)
-
pH strips or calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the boronic acid waste in a beaker. If it is a solid, dissolve it in a minimal amount of water. If it is a solution, dilute it with a large volume of water.[5]
-
Neutralization: Slowly and with constant stirring, add a mild base such as sodium bicarbonate portion-wise.[2][5] Be cautious of potential gas evolution (carbon dioxide).
-
pH Monitoring: After the initial reaction subsides, check the pH of the solution. Continue to add the base in small increments until the pH is within the neutral range specified by your local wastewater authority (typically between 5.5 and 9.0).[2][5]
-
Final Disposal: Once neutralized, and only if permitted by your institution and local regulations, the solution may be disposed of down the sanitary sewer with copious amounts of water.[2] Confirmation with your EHS office is mandatory before proceeding.
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound emphasizes safety and regulatory compliance.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-fluoro-2-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-fluoro-2-(trifluoromethyl)phenylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification:
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Acute oral toxicity | Category 4 |
| Acute dermal toxicity | Category 4 |
| Acute Inhalation Toxicity - Dusts and Mists | Category 4 |
Data sourced from Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[1][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1][3][4] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust. | Minimizes the risk of respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[1][4]
-
Avoid generating dust when transferring the solid.[1][4][7] Use appropriate tools, such as a spatula, for transfers.
-
If heating the substance, be aware that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[1][6][7]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1][3]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[1][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][7]
Emergency Procedures
-
Spill:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, if safe to do so.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Sweep or vacuum up the material and place it into a suitable container for disposal.[1][5]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation occurs.[1][5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[1]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
